molecular formula C18H20ClN5O2 B7773731 8-(Benzylamino)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 478252-94-7

8-(Benzylamino)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B7773731
CAS No.: 478252-94-7
M. Wt: 373.8 g/mol
InChI Key: NMPQVGJEJMTXFG-FMIVXFBMSA-N
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Description

8-(Benzylamino)-7-(3-chlorobut-2-en-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of purine derivatives. Purines are critical to many biological processes, including cellular respiration and DNA/RNA synthesis. This particular compound is noted for its unique structure, combining a benzylamino group, a chlorobut-2-en-1-yl chain, and a dimethylated purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions. Commonly, the procedure starts with the preparation of the purine core, which can be synthesized through the condensation of formamide derivatives. Subsequently, the 7-(3-chlorobut-2-en-1-yl) chain and the 8-(benzylamino) group are introduced through nucleophilic substitution reactions using appropriate chlorinated intermediates and benzylamine.

Industrial Production Methods: : Industrial production can be scaled by optimizing reaction conditions, such as temperature, solvent choice, and catalyst use. Automated synthesis with flow chemistry techniques can improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : The compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be reduced to remove the chlorobut-2-en-1-yl moiety or oxidized to introduce additional functional groups.

Common Reagents and Conditions: : Oxidation might involve agents like potassium permanganate or chromium trioxide, whereas reduction could utilize lithium aluminium hydride. Substitution reactions might use nucleophiles like sodium methoxide under mild conditions.

Major Products Formed: : Major products from these reactions include derivatives where the 3-chlorobut-2-en-1-yl chain is replaced or modified, potentially generating new analogs for further study.

Scientific Research Applications

This compound has diverse scientific research applications : This compound has diverse scientific research applications: In Chemistry : It serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows it to be a scaffold for creating new compounds with potential biological activities. In Biology and Medicine : It could be studied for its potential to inhibit enzyme activity, particularly those involved in purine metabolism. This makes it a candidate for developing drugs targeting diseases like cancer and viral infections. In Industry : The compound could be used in the synthesis of specialty chemicals or as a ligand in coordination chemistry, creating complexes with metals for catalytic processes.

Mechanism of Action

Mechanism by Which It Exerts Its Effects : The compound may interact with specific molecular targets, such as enzymes involved in nucleotide synthesis or metabolic pathways. It could inhibit enzyme activity by binding to the active site or altering enzyme conformation.

Molecular Targets and Pathways Involved : These include enzymes like xanthine oxidase or dihydrofolate reductase, key players in nucleotide metabolism. By inhibiting these enzymes, the compound could affect cellular replication and growth, explaining its potential anti-cancer properties.

Comparison with Similar Compounds

Comparison with Other Similar Compounds : Compared to other purine derivatives, this compound stands out due to its unique combination of substituents, which could result in different biological activities. Similar compounds might include other benzylamino purines or chlorobutyl-substituted purines, but the specific structural combination here could offer distinct advantages in binding affinity or metabolic stability.

List of Similar Compounds

  • 6-Benzylaminopurine

  • 3-Chlorobutylpurine

  • 1,3-Dimethylxanthine (Theobromine)

  • 8-Benzylamino-1,3-dimethylxanthine

This compound's unique structure and diverse reactivity make it a fascinating subject for ongoing research across multiple scientific disciplines.

Properties

CAS No.

478252-94-7

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

8-(benzylamino)-7-[(E)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H20ClN5O2/c1-12(19)9-10-24-14-15(22(2)18(26)23(3)16(14)25)21-17(24)20-11-13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,20,21)/b12-9+

InChI Key

NMPQVGJEJMTXFG-FMIVXFBMSA-N

SMILES

CC(=CCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)Cl

Isomeric SMILES

C/C(=C\CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)/Cl

Canonical SMILES

CC(=CCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C)Cl

Origin of Product

United States

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